2,6-Dimethoxypyrazine

Übersicht

Beschreibung

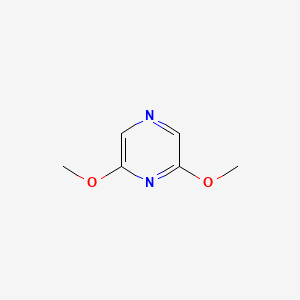

2,6-Dimethoxypyrazine is an organic compound with the molecular formula C6H8N2O2. It is a pyrazine derivative characterized by two methoxy groups attached to the 2nd and 6th positions of the pyrazine ring. This compound is known for its distinctive odor and is often used in flavor and fragrance industries .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2,6-Dimethoxypyrazine can be synthesized through various methods. One common method involves the reaction of 2,6-dichloropyrazine with methanol in the presence of a base such as sodium methoxide. The reaction typically proceeds under reflux conditions, resulting in the substitution of chlorine atoms with methoxy groups .

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include additional purification steps such as distillation or recrystallization to obtain the desired product .

Analyse Chemischer Reaktionen

Types of Reactions: 2,6-Dimethoxypyrazine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding pyrazine derivatives with different functional groups.

Reduction: Reduction reactions can convert it into other pyrazine derivatives with reduced functional groups.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine carboxylic acids, while reduction can produce pyrazine alcohols .

Wissenschaftliche Forschungsanwendungen

Flavoring Agent in Food Industry

Flavor Profile

2,6-Dimethoxypyrazine is recognized for its distinct flavor profile, often described as earthy or nutty. It is commonly utilized in the food industry as a flavoring agent in products such as chocolate, coffee, meat, and nuts. The compound contributes to the overall sensory experience of these foods, enhancing their appeal to consumers .

Applications Overview

- Chocolate Production : Enhances the roasted and nutty flavors.

- Coffee Flavoring : Adds depth to the aromatic profile.

- Meat Products : Used to impart savory notes.

- Nuts : Elevates the natural flavor characteristics.

Photochemical Research

Recent studies have explored the photochemical properties of this compound through theoretical methods such as Density Functional Theory (DFT) and Complete Active Space Self-Consistent Field (CASSCF) calculations. These studies indicate that this compound can undergo isomerization under UV light, leading to the formation of various Dewar isomers and subsequently benzvalene isomers . This research has implications for understanding photochemical reactions in organic synthesis.

Antimicrobial Properties

Research has highlighted the antimicrobial efficacy of pyrazine derivatives, including this compound. A study demonstrated that certain concentrations of pyrazines exhibited antibacterial activity against strains of Escherichia coli. Specifically, 2,5-dimethylpyrazine showed significant bactericidal effects at higher concentrations . This suggests potential applications in food preservation and safety.

Biosynthesis and Natural Sources

Bacillus strains isolated from fermented soybeans (Natto) have been studied for their ability to biosynthesize pyrazines, including this compound. This highlights the compound's natural occurrence and its potential for use in biotechnological applications related to flavor production .

Medicinal Chemistry

Emerging research indicates that pyrazines may exhibit various biological activities. For instance, compounds related to this compound have shown potential anti-inflammatory and antioxidative effects in cellular models . This opens avenues for exploring their use in therapeutic contexts.

Table 1: Applications of this compound

| Application Area | Specific Use | Notes |

|---|---|---|

| Food Industry | Flavoring agent | Enhances chocolate and coffee flavors |

| Photochemical Research | Isomerization studies | Formation of Dewar isomers |

| Antimicrobial Research | Bactericidal effects | Effective against E. coli |

| Biosynthesis | Natural flavor production | Produced by Bacillus strains |

| Medicinal Chemistry | Potential therapeutic applications | Anti-inflammatory properties |

Case Study 1: Antibacterial Efficacy

A study tested various concentrations of pyrazines against E. coli cells over different incubation periods. Results indicated that higher doses significantly reduced bacterial concentrations, showcasing the potential of this compound in food safety applications .

Case Study 2: Flavor Enhancement

In a controlled sensory evaluation involving chocolate products containing varying levels of this compound, participants reported enhanced flavor intensity and preference for samples with optimal concentrations of the compound. This demonstrates its effectiveness as a flavor enhancer in food formulations.

Wirkmechanismus

The mechanism of action of 2,6-Dimethoxypyrazine involves its interaction with various molecular targets. In biological systems, it may interact with enzymes or receptors, leading to specific biochemical effects. The exact pathways and targets can vary depending on the specific application and derivative being studied .

Vergleich Mit ähnlichen Verbindungen

2,6-Dimethylpyrazine: Similar in structure but with methyl groups instead of methoxy groups.

2,5-Dimethoxypyrazine: Another methoxy-substituted pyrazine with different substitution pattern.

2,3-Dimethoxypyrazine: Similar compound with methoxy groups at different positions.

Uniqueness: 2,6-Dimethoxypyrazine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its odor profile and reactivity make it particularly valuable in the flavor and fragrance industry .

Biologische Aktivität

2,6-Dimethoxypyrazine (DMP) is a compound of significant interest due to its diverse biological activities. This article delves into its antimicrobial properties, potential therapeutic effects, and biosynthesis, supported by case studies and research findings.

Chemical Structure and Properties

This compound is a pyrazine derivative characterized by two methoxy groups attached to the pyrazine ring. Its molecular formula is , and it has a molecular weight of 170.18 g/mol. The presence of methoxy groups enhances its solubility in organic solvents and contributes to its biological activities.

Antimicrobial Activity

DMP has been studied for its antimicrobial properties against various pathogens. Research indicates that it exhibits significant antibacterial effects, particularly against Gram-negative bacteria such as Escherichia coli.

Table 1: Antimicrobial Activity of this compound

| Concentration (%) | Incubation Time (h) | % Reduction in Bacterial Colonies |

|---|---|---|

| 0.3 | 2 | 15% |

| 0.6 | 4 | 45% |

| 1.2 | 6 | 75% |

The data shows that higher concentrations and longer incubation times correlate with increased antibacterial activity, suggesting that DMP could be a potential candidate for developing antimicrobial agents .

Neuroprotective Effects

DMP has been investigated for its neuroprotective effects, particularly in enhancing cognitive functions. In animal models, it was found to improve memory retention and learning abilities, likely through modulation of neurotransmitter systems such as GABAergic pathways .

Anti-inflammatory Properties

In addition to its neuroprotective effects, DMP exhibits anti-inflammatory properties by reducing oxidative stress markers in various cell lines. This suggests potential applications in treating inflammatory diseases .

Biosynthesis

Recent studies have highlighted the biosynthetic pathways of DMP in microorganisms. Specifically, Bacillus subtilis strains have been shown to produce DMP from precursor compounds during fermentation processes.

Table 2: Biosynthesis of this compound by Bacillus Strains

| Strain | Concentration Produced (µg/L) |

|---|---|

| BcP4 | 1900 |

| BcP1 | 1265 |

| BcP21 | 400 |

These findings indicate that specific bacterial strains can be harnessed for the production of DMP, which may have implications for industrial applications in food flavoring and pharmaceuticals .

Case Studies

Several case studies have explored the impact of DMP on health and disease:

Eigenschaften

IUPAC Name |

2,6-dimethoxypyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c1-9-5-3-7-4-6(8-5)10-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCLZSYLOQPRJMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=CC(=N1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30390805 | |

| Record name | 2,6-dimethoxypyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30390805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4774-15-6 | |

| Record name | 2,6-dimethoxypyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30390805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 2,6-Dimethoxypyrazine a valuable precursor in energetic material synthesis?

A1: this compound serves as a key starting material for synthesizing various nitrogen-rich heterocyclic compounds, including pyrazine-based energetic materials like LLM-105 (2,6-diamino-3,5-dinitropyrazine-1-oxide). [, ] The two methoxy groups on the pyrazine ring can be readily substituted, enabling the introduction of amino and nitro groups, which are crucial for enhancing energy content and performance in energetic materials.

Q2: What challenges are associated with the nitration of this compound?

A2: Direct nitration of this compound can be challenging due to the electron-withdrawing nature of the pyrazine ring. The presence of two nitrogen atoms in the aromatic ring reduces electron density, making it less susceptible to electrophilic aromatic substitution reactions like nitration. []

Q3: What alternative synthetic routes can be employed to overcome the challenges associated with direct nitration?

A4: Instead of direct nitration, a stepwise approach can be used. This compound can be first converted to 2,6-dimethoxy-3,5-dinitropyrazine using a suitable nitration system. [] This intermediate can then be further reacted to obtain the desired energetic material, such as LLM-105. This approach allows for greater control over the reaction and can lead to improved yields.

Q4: How is this compound used in the synthesis of other heterocyclic systems?

A5: this compound can be electrochemically coupled with 5-substituted tetrazoles, leading to the formation of 1,5- and 2,5-disubstituted tetrazoles. [] Subsequent photochemical excitation of the 2,5-disubstituted tetrazole releases nitrogen gas and generates a reactive nitrilimine intermediate. This intermediate rapidly cyclizes to yield a 1,2,4-triazolo-[4,3-a]pyrazine backbone, expanding the scope of accessible heterocyclic compounds. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.